molecular formula C14H17NO6 B1358272 4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid CAS No. 217197-04-1

4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid

Cat. No.: B1358272
CAS No.: 217197-04-1
M. Wt: 295.29 g/mol
InChI Key: GBUSGOLTSBLLGX-UHFFFAOYSA-N
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Description

4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid is an organic compound with the molecular formula C₁₄H₁₇NO₆ It is characterized by the presence of a nitro group, a benzoic acid moiety, and a dioxane ring

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid depends on its specific application. For example, in biological systems, the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular targets. The dioxane ring and benzoic acid moiety may also contribute to the compound’s overall activity by influencing its binding to molecular targets and its solubility properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid is unique due to the combination of its nitro group, dioxane ring, and benzoic acid moiety. This structural combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research .

Biological Activity

4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid (CAS No. 217197-04-1) is an organic compound characterized by a nitro group, a benzoic acid moiety, and a dioxane ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

The compound's molecular formula is C₁₄H₁₇NO₆, with a boiling point of 441.6ºC and a flash point of 220.9ºC . Its structural uniqueness allows for diverse chemical reactivity, which can be leveraged in various applications.

PropertyValue
Molecular FormulaC₁₄H₁₇NO₆
Boiling Point441.6ºC
Flash Point220.9ºC
Density1.262 g/cm³
Purity96%

The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction to form reactive intermediates that interact with cellular targets. The dioxane ring and benzoic acid moiety may enhance the compound's binding affinity to biological targets and influence its solubility properties.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

1. Antimicrobial Activity
Studies have shown that derivatives of nitro-substituted benzoic acids exhibit significant antimicrobial properties. The presence of the nitro group is crucial for this activity as it can interfere with microbial metabolism .

2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Nitro compounds are known to modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.

Case Studies

A notable study explored the effects of various nitrobenzoic acid derivatives on bacterial strains. The findings demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics .

Another investigation assessed the anti-inflammatory effects through in vitro assays measuring cytokine levels in response to treatment with the compound. Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) production in macrophage cultures treated with this compound .

Comparative Analysis

When compared to similar compounds such as 4-nitrobenzoic acid and 2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid, this compound demonstrates enhanced steric hindrance due to the dioxane ring. This structural feature contributes to its unique reactivity and biological profile.

CompoundBiological Activity
4-Nitrobenzoic Acid Moderate antimicrobial activity
4-Amino-2-(2,5,5-trimethyl-1,3-dioxan) Reduced activity post-reduction
4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan) Significant antimicrobial & anti-inflammatory activity

Properties

IUPAC Name

4-nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-13(2)7-20-14(3,21-8-13)11-6-9(15(18)19)4-5-10(11)12(16)17/h4-6H,7-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUSGOLTSBLLGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)(C)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595033
Record name 4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217197-04-1
Record name 4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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